molecular formula C7H13N3 B2749534 (Azidomethyl)cyclohexane CAS No. 81917-06-8

(Azidomethyl)cyclohexane

Cat. No. B2749534
CAS RN: 81917-06-8
M. Wt: 139.202
InChI Key: SVXPKXPIBAQFJC-UHFFFAOYSA-N
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Patent
US07691878B2

Procedure details

Cyclohexylmethyl bromide (200 mg, 1.13 mmol) was added to a stirred solution of 0.5 M sodium azide in DMSO (2.48 mL, 1.24 mmol) at room temperature, under an atmosphere of nitrogen. After 21 h, the reaction was quenched by the addition of water (5 mL) and extracted with diethyl ether (3×4 mL). The combined organic layers were washed with brine (5 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (136 mg) which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.48 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N-:9]=[N+:10]=[N-:11].[Na+].CS(C)=O>>[CH:1]1([CH2:7][N:9]=[N+:10]=[N-:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CCCCC1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.48 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×4 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(CCCCC1)CN=[N+]=[N-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.